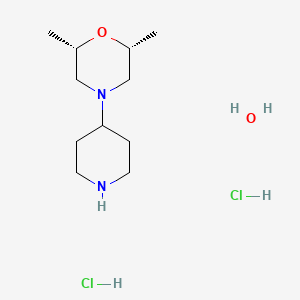

(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate is a useful research compound. Its molecular formula is C11H26Cl2N2O2 and its molecular weight is 289.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2R,6S)-2,6-Dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate, also known by its chemical formula C11H26Cl2N2O2, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a morpholine ring substituted with piperidine and methyl groups, which may contribute to its biological activity.

Structural Properties

- Molecular Formula : C11H26Cl2N2O2

- SMILES : C[C@H]1CN(CC@@HC)C2CCNCC2

- InChIKey : MYYJFAYHVMWIDI-AOOOYVTPSA-N

Neuropharmacological Effects

Research indicates that morpholine derivatives, including (2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine, exhibit significant pharmacological activities affecting the central nervous system (CNS). They have been studied for their roles in modulating various receptors associated with neurodegenerative diseases and mood disorders.

- Receptor Modulation : Morpholine derivatives can interact with neurotransmitter receptors and enzymes implicated in CNS disorders. For example, they have shown potential as inhibitors of enzymes such as γ-secretase, which is involved in Alzheimer's disease pathology by processing amyloid precursor protein (APP) into amyloid-beta peptides .

- Therapeutic Potential in Parkinson’s Disease : Compounds like (2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine are being explored for their ability to target receptors and pathways associated with Parkinson’s disease. They may help alleviate symptoms or modify disease progression by interacting with specific targets within the CNS .

- Binding Affinity Studies : The binding characteristics of morpholine-containing compounds have been highlighted through structural studies. These compounds often occupy hydrophobic pockets in receptor sites, facilitating interactions that can lead to either agonistic or antagonistic effects depending on their structural modifications .

Case Study 1: Inhibition of γ-Secretase

A study demonstrated that a morpholine derivative was able to reduce amyloid-beta levels in transgenic mouse models of Alzheimer’s disease by inhibiting γ-secretase activity. This highlights the potential of morpholine derivatives in therapeutic strategies against neurodegenerative diseases .

Case Study 2: Modulation of Sigma Receptors

Another research effort focused on the interaction of morpholine derivatives with sigma receptors (σ1R and σ2R), which are implicated in various neuropsychiatric disorders. The study found that certain modifications to the morpholine structure enhanced binding affinity and selectivity for these receptors, suggesting avenues for developing targeted therapies .

Data Table: Biological Activities of Morpholine Derivatives

Properties

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-piperidin-4-ylmorpholine;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH.H2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;;;/h9-12H,3-8H2,1-2H3;2*1H;1H2/t9-,10+;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYXYSXGKAHZLU-UKNWTWPHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCNCC2.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2CCNCC2.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144519-73-2 |

Source

|

| Record name | (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.